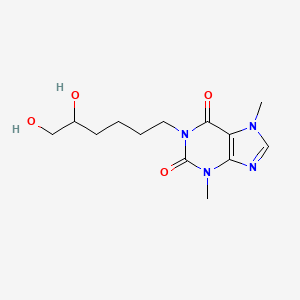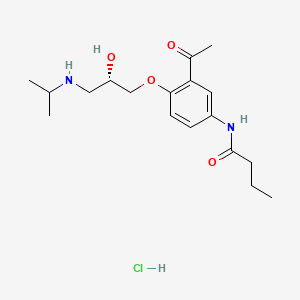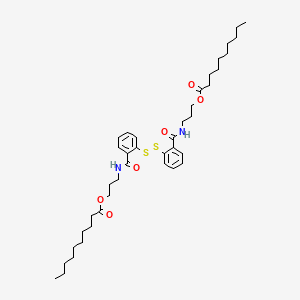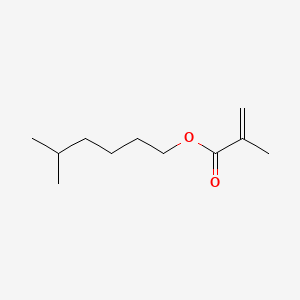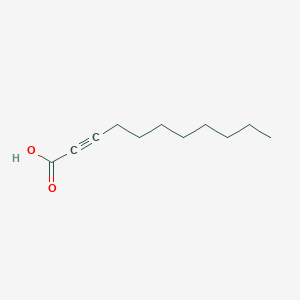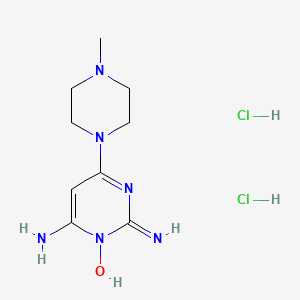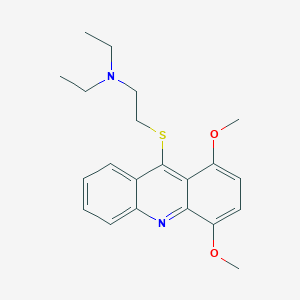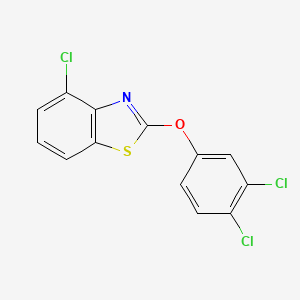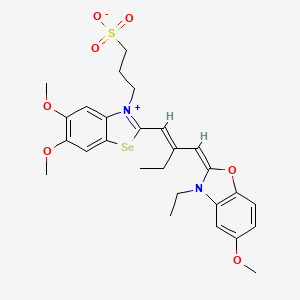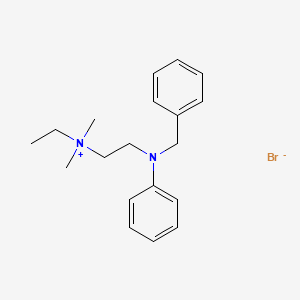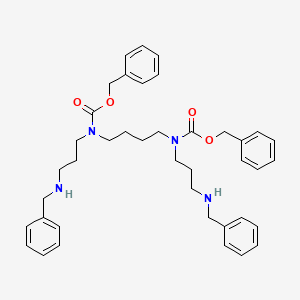
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate is a complex organic compound with the molecular formula C40H50N4O4 . This compound is known for its unique structure, which includes multiple phenyl and aza groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate involves multiple steps. One common method includes the reaction of 2,6,11,15-tetraazahexadecanoic acid with phenylmethyl esters under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate can be compared with other similar compounds such as:
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoic acid: This compound has a similar structure but differs in its functional groups.
This compound derivatives: These derivatives may have additional functional groups or modifications that alter their properties and applications.
Properties
CAS No. |
203578-50-1 |
|---|---|
Molecular Formula |
C40H50N4O4 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
benzyl N-[3-(benzylamino)propyl]-N-[4-[3-(benzylamino)propyl-phenylmethoxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C40H50N4O4/c45-39(47-33-37-21-9-3-10-22-37)43(29-15-25-41-31-35-17-5-1-6-18-35)27-13-14-28-44(40(46)48-34-38-23-11-4-12-24-38)30-16-26-42-32-36-19-7-2-8-20-36/h1-12,17-24,41-42H,13-16,25-34H2 |
InChI Key |
XJHNORLJONUTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCN(CCCCN(CCCNCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


